

Comparative Analysis of BAY-4931: A Potent Covalent PPAR γ Inverse-Agonist

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Compound of Interest

Compound Name: BAY-4931

Cat. No.: B10857054

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This guide provides a comparative analysis of the experimental results for **BAY-4931**, a potent and selective covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor- γ (PPAR γ). The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **BAY-4931**'s performance against other known PPAR γ inverse-agonists.

BAY-4931 has been shown to induce a repressive PPAR γ complex, leading to the robust regulation of PPAR γ target genes and significant antiproliferative effects in sensitive cancer cell lines.^{[1][2][3]} This guide summarizes key quantitative data, details the experimental protocols used for these findings, and visualizes the underlying biological pathways and experimental workflows.

Performance Comparison

The following tables summarize the in vitro performance of **BAY-4931** in comparison to other PPAR γ inverse-agonists, including BAY-0069, T0070907, and SR10221.

Table 1: Biochemical and Cellular Activity of PPAR γ Inverse-Agonists

Compound	NCOR2 Recruitment IC50 (nM)	NCOR2 Recruitment Emax (%)	Cellular Reporter Assay IC50 (nM)	UM-UC-9 Proliferation IC50 (nM)
BAY-4931	0.14	82	0.17	3.4
BAY-0069	24	25	6.3	>1000
T0070907	1.3	100	1.5	12
SR10221	13	78	13	39

Data sourced from "Discovery and Structure-Based Design of Potent Covalent PPAR γ Inverse-Agonists **BAY-4931** and BAY-0069"[1][2].

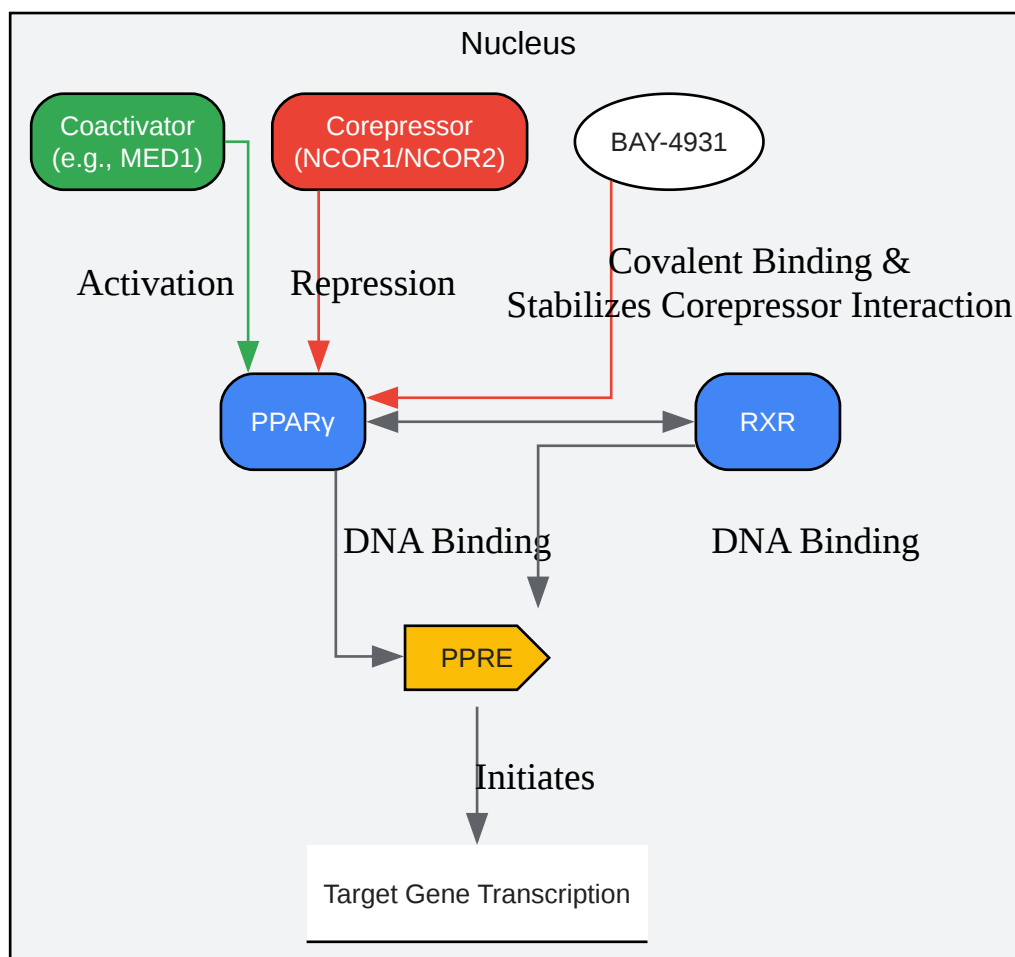
Table 2: Selectivity and Metabolic Profile of BAY-4931 and BAY-0069

Compound	Human PPAR γ IC50 (nM) / Emax (%)	Human PPAR α IC50 (nM) / Emax (%)	Human PPAR δ IC50 (nM) / Emax (%)	CYP2C8 Inhibition IC50 (μ M)
BAY-4931	0.40 / 100	>50000 / 0	>50000 / 0	7.0
BAY-0069	6.3 / 72	7500 / 63	9000 / 84	4.3

Data sourced from "Discovery and Structure-Based Design of Potent Covalent PPAR γ Inverse-Agonists **BAY-4931** and BAY-0069"[1][2].

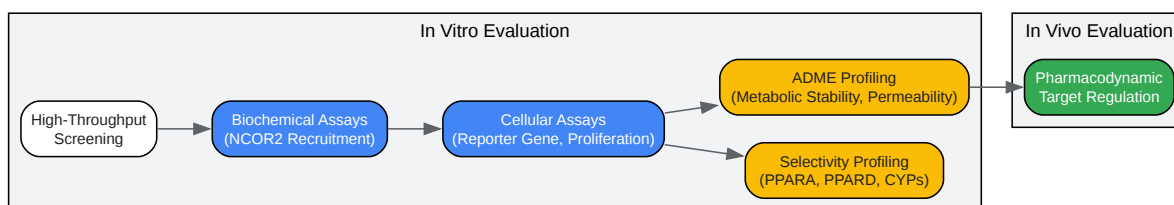
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **BAY-4931** and a typical experimental workflow for its evaluation.



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Caption: PPAR γ Inverse-Agonist Signaling Pathway



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Caption: Experimental Workflow for PPAR γ Inverse-Agonist

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data presented above.

NCOR2 Recruitment Assay (LanthaScreen TR-FRET)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the recruitment of the nuclear receptor corepressor 2 (NCOR2) to the PPAR γ ligand-binding domain (LBD). Compounds were incubated with GST-tagged PPAR γ -LBD and a terbium-labeled anti-GST antibody, along with a fluorescently labeled NCOR2 peptide. The TR-FRET signal, indicative of corepressor recruitment, was measured after incubation.

Cellular Reporter Assay

A GAL4-NHR-LBD one-hybrid reporter assay was employed. This assay utilizes a fusion protein of the GAL4 DNA binding domain and the nuclear hormone receptor ligand binding domain (NHR-LBD). The assay measures the inhibition of luciferase reporter gene activity in response to the test compounds in a dose-dependent manner.

UM-UC-9 Proliferation Assay

The antiproliferative effects of the compounds were assessed in the UM-UC-9 bladder cancer cell line, which exhibits a focal amplification of the PPARG gene.^[1] Cells were treated with the compounds in a dose-response manner for 7 days, and cell viability was measured to determine the IC₅₀ values.

Selectivity and CYP Inhibition Assays

The selectivity of the compounds was evaluated using cellular reporter assays for human PPARG and PPARG. Inhibition of major cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2D6, and CYP3A4) was determined to assess the potential for drug-drug interactions.^[2]

Metabolic Stability Assays

The metabolic stability of the compounds was determined by incubating them with human and rat liver microsomes or rat hepatocytes. The percentage of the compound remaining after a specific time was quantified by HPLC-UV to determine the clearance rate.[1]

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References

- 1. Discovery and Structure-Based Design of Potent Covalent PPAR γ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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